molecular formula C12H15NO4 B1624735 (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate CAS No. 41844-71-7

(S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate

Cat. No.: B1624735
CAS No.: 41844-71-7
M. Wt: 237.25 g/mol
InChI Key: JIHFRPSFLTXYEP-JTQLQIEISA-N
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Description

(S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate is an organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its chiral center, making it an important molecule in stereochemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (S)-phenylalanine with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds under reflux conditions to yield the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the reaction conditions and reagents used .

Scientific Research Applications

(S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

  • Methyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate
  • Methyl 2-((methoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate

Comparison: Compared to its analogs, (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. The presence of the methoxycarbonyl group also influences its solubility and stability, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

methyl (2S)-2-(methoxycarbonylamino)-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-11(14)10(13-12(15)17-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHFRPSFLTXYEP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442486
Record name Methyl N-(methoxycarbonyl)-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41844-71-7
Record name Methyl N-(methoxycarbonyl)-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-methoxycarbamoyl-3-phenyl-propionic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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